3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]
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Overview
Description
3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research . This compound, in particular, has unique structural features that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient and high-yielding, making it suitable for rapid synthesis. The reaction involves aryl hydrazines, ketones, and alkyl halides as starting materials, and is often carried out under microwave irradiation to reduce reaction times .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as solvent-free conditions and the use of benign catalysts, are also being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole nucleus.
Uniqueness
What sets 3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate apart is its unique combination of the indole nucleus with the pyrano structure, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
83868-31-9 |
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Molecular Formula |
C20H21N5O8 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,7,8,9-tetrahydropyrano[2,3-g]indol-3-yl)methanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H18N2O.C6H3N3O7/c1-16(2)9-10-8-15-14-11(10)5-6-13-12(14)4-3-7-17-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6,8,15H,3-4,7,9H2,1-2H3;1-2,10H |
InChI Key |
MKXWNBWRWJTSGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC3=C2CCCO3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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